Cas no 851524-96-4 ((6-Aminopyridin-3-YL)boronic acid)
(6-Aminopyridin-3-YL)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (6-Aminopyridin-3-yl)boronic acid
- 2-Aminopyridine-5-boronic acid
- 6-AMINOPYRIDIN-3-YLBORONIC ACID
- 6-aminopyridin-3-ylboronic acid hydrochloride
- 6-Aminopyridine-3-boronic acid
- 2-amino-5-pyridinyl boronic acid
- 2-amino-5-pyridylboronic acid
- 2-amino-pyridin-5-ylboronic acid
- 5-pyridine-2-amine-boronic acid
- (2-AMINOPYRIDIN-5-YL)BORONIC ACID
- Boronic acid, (6-amino-3-pyridinyl)-
- 2-amino-pyridine-5-boronic acid
- (6-amino-3-pyridyl)boronic acid
- NPJBPJIQMCHZLJ-UHFFFAOYSA-N
- 2-aminopyridin-5-yl-boronic acid
- 6-amino-pyridin-3-yl-boronic acid
- BCP28035
- (6-azanylpyridin-3-yl)boronic acid
- BBL103084
- STL556894
- (6-Aminopyridin-3-YL)boronic acid
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- MDL: MFCD09907980
- Inchi: 1S/C5H7BN2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H,(H2,7,8)
- InChI Key: NPJBPJIQMCHZLJ-UHFFFAOYSA-N
- SMILES: OB(C1=CN=C(C=C1)N)O
Computed Properties
- Exact Mass: 138.06000
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- Topological Polar Surface Area: 79.4
Experimental Properties
- Boiling Point: 388.3℃ at 760 mmHg
- PSA: 79.37000
- LogP: -1.07520
(6-Aminopyridin-3-YL)boronic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(6-Aminopyridin-3-YL)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A629043-100mg |
2-Aminopyridine-5-boronic Acid |
851524-96-4 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A629043-500mg |
2-Aminopyridine-5-boronic Acid |
851524-96-4 | 500mg |
$ 133.00 | 2023-04-19 | ||
| TRC | A629043-1g |
2-Aminopyridine-5-boronic Acid |
851524-96-4 | 1g |
$ 150.00 | 2022-06-07 | ||
| Chemenu | CM108732-10g |
(6-aminopyridin-3-yl)boronic acid |
851524-96-4 | 0.95 | 10g |
$166 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX892-200mg |
(6-Aminopyridin-3-YL)boronic acid |
851524-96-4 | 95+% | 200mg |
58.0CNY | 2021-08-04 | |
| Chemenu | CM108732-100g |
(6-aminopyridin-3-yl)boronic acid |
851524-96-4 | 95%+ | 100g |
$*** | 2023-05-29 | |
| abcr | AB338112-1 g |
(6-Aminopyridin-3-yl)boronic acid, 95%; . |
851524-96-4 | 95% | 1g |
€77.00 | 2023-04-26 | |
| abcr | AB338112-5 g |
(6-Aminopyridin-3-yl)boronic acid, 95%; . |
851524-96-4 | 95% | 5g |
€151.80 | 2023-04-26 | |
| abcr | AB338112-10 g |
(6-Aminopyridin-3-yl)boronic acid, 95%; . |
851524-96-4 | 95% | 10g |
€230.00 | 2023-04-26 | |
| abcr | AB338112-25 g |
(6-Aminopyridin-3-yl)boronic acid, 95%; . |
851524-96-4 | 95% | 25g |
€481.60 | 2023-04-26 |
(6-Aminopyridin-3-YL)boronic acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on (6-Aminopyridin-3-YL)boronic acid
Recent Advances in the Application of (6-Aminopyridin-3-YL)boronic acid (CAS: 851524-96-4) in Chemical Biology and Pharmaceutical Research
(6-Aminopyridin-3-YL)boronic acid (CAS: 851524-96-4) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and functional properties. This boronic acid derivative is particularly valued for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a key player in the development of sensors, inhibitors, and therapeutic agents. Recent studies have highlighted its potential in targeting carbohydrate-rich biomolecules and as a pharmacophore in drug design.
One of the most significant applications of (6-Aminopyridin-3-YL)boronic acid is in the field of proteolysis-targeting chimeras (PROTACs). A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its utility as a warhead in the design of novel PROTACs targeting ubiquitin-specific proteases (USPs). The boronic acid moiety facilitates the formation of ternary complexes with E3 ligases and target proteins, enhancing the degradation of oncogenic proteins. This approach has shown promise in preclinical models of multiple myeloma and other malignancies.
In addition to its role in PROTACs, (6-Aminopyridin-3-YL)boronic acid has been investigated as a key intermediate in the synthesis of kinase inhibitors. Research published in *Bioorganic & Medicinal Chemistry Letters* (2024) revealed its incorporation into allosteric inhibitors of Bruton's tyrosine kinase (BTK), where the boronic acid group contributes to improved binding affinity and selectivity. The compound's ability to interact with active-site lysine residues has been particularly noteworthy, offering a new strategy for overcoming resistance mutations in BTK-dependent cancers.
The compound's unique properties have also been leveraged in diagnostic applications. A recent *ACS Sensors* (2024) publication described a fluorescence-based sensor platform utilizing (6-Aminopyridin-3-YL)boronic acid for the detection of bacterial lipopolysaccharides (LPS). The sensor demonstrated high sensitivity and specificity for Gram-negative bacterial infections, with potential applications in point-of-care diagnostics and antimicrobial stewardship programs.
From a synthetic chemistry perspective, advances in the preparation of (6-Aminopyridin-3-YL)boronic acid have been reported. A 2024 *Organic Process Research & Development* article detailed an improved catalytic borylation protocol using iridium catalysts, achieving higher yields (85-92%) and better purity profiles compared to traditional methods. This development is particularly significant for scaling up production to meet growing demand in pharmaceutical applications.
Looking forward, the unique properties of (6-Aminopyridin-3-YL)boronic acid position it as a valuable tool in emerging areas such as covalent drug discovery and targeted protein degradation. Ongoing research is exploring its potential in addressing challenging targets like transcription factors and protein-protein interactions. As synthetic methodologies continue to advance and our understanding of boronic acid biology deepens, this compound is likely to play an increasingly important role in chemical biology and drug discovery efforts.
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